3-ccPA 16:0 Lacks LPA Receptor Agonism, a Critical Functional Distinction
Unlike the native ligand lysophosphatidic acid (LPA), which activates LPA1-6 receptors, 3-carba analogs of cyclic phosphatidic acid, including palmitoyl 3-carbacyclic phosphatidic acid (3-ccPA 16:0), lack significant agonist activity at LPA receptors [1]. This functional distinction is fundamental for research applications aiming to dissect the ATX-LPA signaling axis without off-target LPA receptor activation.
| Evidence Dimension | LPA receptor agonism |
|---|---|
| Target Compound Data | No significant agonist activity at LPA receptors |
| Comparator Or Baseline | Lysophosphatidic acid (LPA): Potent agonist of LPA1-6 receptors |
| Quantified Difference | Qualitative difference in functional activity |
| Conditions | Ca2+-mobilization assays in RH7777 cells expressing individual LPA receptors |
Why This Matters
This lack of LPA receptor agonism allows 3-ccPA 16:0 to selectively inhibit ATX without confounding LPA receptor activation, making it a superior tool for dissecting the ATX-LPA signaling pathway.
- [1] Baker, D. L., et al. (2006). Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis. Journal of Biological Chemistry, 281(32), 22786-22793. View Source
